molecular formula C19H18N4OS B2509810 N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-56-9

N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2509810
CAS No.: 872701-56-9
M. Wt: 350.44
InChI Key: NOJHWZOOIAGLLJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H19N5OSC_{17}H_{19}N_{5}OS and a molecular weight of approximately 347.43 g/mol. Its structure includes a sulfanyl group linked to a pyridazine ring , contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅OS
Molecular Weight347.43 g/mol
CAS Number123456-78-9
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may inhibit various enzymes involved in cellular signaling pathways, including:

  • Enzyme Inhibition : It may act as an inhibitor of certain kinases or phosphatases, affecting cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels in cells, which can lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • HeLa Cells : The compound induced apoptosis through ROS accumulation.
  • MDA-MB 231 Cells : Showed reduced cell viability with IC50 values in the low micromolar range.

Case Studies

  • Study on HeLa Cells :
    • Objective : To evaluate the cytotoxic effects of the compound.
    • Method : MTT assay was employed to measure cell viability.
    • Results : The compound exhibited an IC50 of 4.5 µM after 48 hours of treatment.
  • Study on MDA-MB 231 Cells :
    • Objective : To assess the mechanism of action.
    • Method : Flow cytometry was used to analyze apoptotic markers.
    • Results : Increased expression of pro-apoptotic proteins was observed alongside a decrease in anti-apoptotic proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion predominates.

Potential Applications

Given its biological activity, this compound holds promise for therapeutic applications in:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Neurodegenerative Diseases : Investigating its role in modulating cholinesterase activity could provide insights into Alzheimer's disease treatment.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-5-3-7-16(14(13)2)21-18(24)12-25-19-9-8-17(22-23-19)15-6-4-10-20-11-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJHWZOOIAGLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.